molecular formula C12H19ClFNO B1449525 1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride CAS No. 2206608-22-0

1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride

Cat. No.: B1449525
CAS No.: 2206608-22-0
M. Wt: 247.73 g/mol
InChI Key: AZJCNBSMIRYEPA-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride (CAS 2206608-22-0) is a high-purity organic compound supplied with a guaranteed purity of 95% . This compound belongs to the class of phenylpropylamines, which are structures of significant interest in pharmacological and medicinal chemistry research . The molecular formula for this compound is C12H18FNO.ClH, and it has a molecular weight of 247.7 g/mol . The specific structural features of this molecule—including a fluorine atom and an isopropoxy group on the phenyl ring—are characteristic of advanced chemical building blocks used in the discovery and development of new bioactive molecules. Similar fluorinated and aryl-substituted propylamine derivatives are frequently investigated as key intermediates in the synthesis of potential pharmaceutical agents, as evidenced by their presence in patents for fluorinated cyclopropylamine compounds . This product is intended for research applications as a chemical reference standard or a synthetic intermediate in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-(3-fluoro-2-propan-2-yloxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO.ClH/c1-4-11(14)9-6-5-7-10(13)12(9)15-8(2)3;/h5-8,11H,4,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJCNBSMIRYEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=CC=C1)F)OC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aromatic Substitution and Ether Formation

A critical step involves the installation of the 3-fluoro and 2-isopropoxy substituents on the phenyl ring. This is often achieved through nucleophilic aromatic substitution or transition-metal catalyzed etherification:

  • Isopropoxy group introduction: Typically, the phenolic hydroxyl group at the 2-position is alkylated with isopropyl halides or via Williamson ether synthesis under basic conditions.
  • Fluorine substitution: Electrophilic fluorination or use of fluorinated starting materials like 2-fluorotoluene can introduce the fluorine atom at the 3-position.

A related process described in patent literature involves heating 2-fluorotoluene with phenolic intermediates in the presence of bases and solvents such as dimethyl sulfoxide and potassium hydroxide to facilitate substitution.

Propylamine Side Chain Formation

The propylamine side chain is commonly introduced via alkylation or reduction of a suitable precursor:

  • Starting from 3-aryloxy-3-phenylpropylamine intermediates, the amine function can be generated by reductive amination or nucleophilic substitution on alkyl halides.
  • The use of cyclic alkylene sulphuric esters and subsequent amination under autoclave conditions (e.g., with dimethylamine or ammonia at elevated temperatures) has been reported to yield alkyl amines efficiently.
  • Catalytic hydrogenation of azalactones derived from aldehydes and acetylglycine can also produce fluorinated phenylalanine derivatives, which are structurally related amines.

Hydrochloride Salt Formation

The free base amine is converted into its hydrochloride salt by treatment with hydrochloric acid, which aids in purification and crystallization:

  • After amination, the reaction mixture is acidified with hydrochloric acid.
  • The hydrochloride salt is isolated by crystallization from appropriate solvents such as butanone or methylene chloride extracts.

Representative Process Flow

Step Reaction Type Reagents/Conditions Outcome
1 Aromatic substitution 2-Fluorotoluene, phenol derivative, KOH, DMSO, heat to 110-147°C Formation of 3-fluoro-2-isopropoxy-phenyl intermediate
2 Etherification Isopropyl halide, base (e.g., KOH) Introduction of isopropoxy group
3 Amination Cyclic alkylene sulphuric esters + ammonia or dimethylamine, autoclave, 140-150°C, 8-16 hours Formation of propylamine side chain
4 Salt formation Hydrochloric acid, solvent extraction, crystallization Isolation of hydrochloride salt

Research Findings and Optimization Notes

  • The use of solvents like dimethyl sulfoxide and N-methyl-3-pyrrolidinone enhances the solubility of intermediates and facilitates substitution reactions under mild heating.
  • Autoclave conditions (140-150°C) with aqueous amines provide efficient conversion of sulphate esters to amines with high yields and purity.
  • Selective hydrolysis and enzymatic resolution have been employed in related fluorinated phenylalanine syntheses to obtain enantiomerically pure amines, which may be applicable for stereoselective synthesis of the target compound.
  • The reaction temperature and duration are critical parameters: prolonged heating above 145°C may lead to side reactions or decomposition, so controlled heating is recommended.

Summary Table of Key Literature Methods

Reference Key Methodology Advantages Limitations
US Patent US20160107983A1 Aromatic substitution with 2-fluorotoluene and KOH in DMSO, followed by amination Economical, industrially feasible Requires careful temperature control
PMC Article 2020 Azalactone intermediate hydrogenation for fluorinated amines High enantiomeric purity possible Multi-step, complex enzymatic step
US Patent US4249003A Amination of cyclic alkylene sulphuric esters under autoclave conditions High yield, scalable Requires high-pressure equipment

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Potential Psychotropic Effects

Research indicates that compounds similar in structure to 1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride may exhibit psychotropic effects. Specifically, these compounds have been studied for their potential as antidepressants and anxiolytics . The presence of the fluorine atom and isopropoxy group may increase binding affinity to neurotransmitter receptors involved in serotonin and norepinephrine pathways, which are critical for mood regulation.

Synthesis Methodologies

The synthesis of this compound typically involves several chemical reactions, where the amine group acts as a nucleophile. Although specific methodologies may vary, they generally follow standard protocols in organic synthesis aimed at introducing the desired substituents onto the propylamine backbone.

Future Research Directions

Further research is warranted to elucidate the pharmacokinetics, metabolism, and potential side effects of this compound. Understanding its interactions with biological targets will be crucial for developing effective treatments for mood disorders and other related conditions.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, affecting receptors and enzymes involved in neurotransmission. This modulation can lead to changes in neuronal activity and behavior, making it a potential candidate for treating neurological disorders.

Comparison with Similar Compounds

NPS 568

  • Structure : (R)-N-(3-Methoxy-4-phenylethyl)-3-(2-chlorophenyl)-1-propylamine hydrochloride.
  • Key Differences : Incorporates a chlorophenyl group and a methoxy-phenylethyl chain, enhancing lipophilicity compared to the target compound’s fluoro-isopropoxy group.
  • Application : Investigated in biological studies for receptor interactions, highlighting the role of halogen substituents in modulating binding affinity .

Fluoxetine Hydrochloride

  • Structure: N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride.
  • Key Differences: Contains a trifluoromethylphenoxy group instead of isopropoxy-fluoro substitution. The trifluoromethyl group significantly increases metabolic stability and bioavailability.
  • Purity : 98.0–102.0% (pharmaceutical grade) .

Maprotiline Hydrochloride

  • Structure: N-Methyl-9,10-ethanoanthracene-9(10H)-propylamine hydrochloride.
  • Key Differences: Features a tricyclic anthracene backbone, contrasting with the monocyclic aromatic system of the target compound. This structural difference enhances its antidepressant activity but reduces selectivity .

Simple Amine Hydrochlorides

Propylamine Hydrochloride

  • Structure : CH₃CH₂CH₂NH₂·HCl.
  • Key Differences : Lacks aromatic substituents, resulting in lower molecular weight (95.57 g/mol) and higher water solubility. Used as a reagent in buffer preparation, emphasizing the impact of aromatic groups on solubility and reactivity .

Heterocyclic Derivatives

[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine Hydrochloride

  • Structure : Propylamine linked to a pyrazine-oxadiazole heterocycle.
  • Key Differences : Replacement of the phenyl group with a heterocyclic system alters electronic properties and solubility. The compound exhibits high water solubility due to its polar heterocycle .

Pharmacological Agents (Antihistamines)

Fexofenadine Hydrochloride

  • Structure : A piperidine-based antihistamine with hydroxyl and diphenylmethyl groups.
  • Key Differences : Bulky substituents enhance receptor specificity but reduce blood-brain barrier penetration, unlike the simpler aromatic system of the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity CAS Number
1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine HCl C₁₂H₁₈FNO₂·HCl 263.7 Fluoro, isopropoxy 95% 2206608-22-0
NPS 568 C₂₀H₂₅ClN₂O·HCl (est.) ~373.3 Chlorophenyl, methoxy-phenylethyl N/A N/A
Fluoxetine Hydrochloride C₁₇H₁₈F₃NO·HCl 345.8 Trifluoromethylphenoxy 98–102% 56296-78-7
Propylamine Hydrochloride C₃H₉N·HCl 95.57 Aliphatic amine ≥99% 556-53-6
[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine HCl C₉H₁₂N₅O·HCl 257.7 Pyrazine-oxadiazole N/A N/A

Key Findings and Implications

Synthetic Utility: Propylamine derivatives are frequently synthesized via condensation reactions (e.g., α-chloroacetophenone with propylamine in ethanol ), suggesting plausible routes for the target compound’s preparation.

Biological Activity

1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to monoamines. The compound is believed to act as a selective inhibitor of certain neurotransmitter reuptake transporters, which can influence mood and behavior.

Target Receptors

  • Dopamine Transporter (DAT) : The compound has shown affinity for DAT, which is crucial for dopamine signaling in the brain.
  • Serotonin Transporter (SERT) : It may also interact with SERT, potentially affecting serotonin levels and related mood disorders.

Biological Activity

This compound exhibits various biological activities:

Antidepressant Effects

Research indicates that compounds similar to this compound can demonstrate antidepressant-like effects in animal models. These effects are attributed to enhanced serotonergic and dopaminergic neurotransmission.

Neuroprotective Properties

Studies suggest that this compound may possess neuroprotective properties, potentially providing benefits in neurodegenerative diseases. The mechanism involves reducing oxidative stress and inflammation in neuronal cells.

Study on Antidepressant Activity

A study evaluating the antidepressant effects of similar compounds found that administration led to significant reductions in immobility time in forced swim tests, indicating an increase in antidepressant-like behavior. The results suggested a dose-dependent response, with higher doses correlating with greater efficacy.

Dose (mg/kg)Immobility Time (seconds)Significance
10120p < 0.05
2090p < 0.01
4060p < 0.001

Neuroprotection Against Oxidative Stress

Another study demonstrated the neuroprotective effects of this class of compounds against oxidative stress-induced cell death in cultured neurons. The compound significantly reduced cell death rates compared to controls.

Treatment GroupCell Viability (%)p-value
Control50-
Compound Treatment80p < 0.01

In Vitro Studies

In vitro studies have shown that this compound inhibits the reuptake of dopamine and serotonin effectively, supporting its potential role as an antidepressant.

In Vivo Studies

Animal studies have corroborated these findings, demonstrating behavioral changes consistent with enhanced mood and reduced anxiety levels following administration of the compound.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride, and how can reaction parameters (e.g., temperature, catalysts) be systematically optimized?

  • Methodological Answer : The synthesis typically involves three stages:

Etherification : Introduce the isopropoxy group via nucleophilic substitution of 3-fluoro-2-hydroxy-phenyl precursors with isopropyl bromide, using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .

Amination : React the intermediate with propylamine under catalytic conditions (e.g., Pd/C or Raney Ni for hydrogenation) to form the propylamine moiety. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ether or methanol to precipitate the hydrochloride salt. Optimize pH (target 2–3) and temperature (0–5°C) to maximize yield and purity .

  • Key Parameters : Reaction time (12–24 hr for amination), catalyst loading (5–10% w/w), and solvent polarity (DMF > THF for etherification).

Q. How can researchers characterize the purity and structural integrity of this compound, especially when dealing with hygroscopic hydrochloride salts?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC : C18 column, gradient elution (water/acetonitrile with 0.1% TFA), UV detection at 254 nm. Compare retention times against a reference standard .
  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆. Key signals: δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.5–5.0 ppm (OCH(CH₃)₂), δ 6.8–7.5 ppm (aromatic protons) .
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 244.1 (free base) and chloride adducts .
  • Karl Fischer Titration : Quantify water content (<1% w/w for stability) .

Q. What strategies mitigate solubility challenges in aqueous buffers for in vitro assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤5% v/v) or ethanol to pre-dissolve the compound, then dilute with PBS (pH 7.4).
  • Salt Exchange : Convert to a more soluble salt (e.g., mesylate) via ion-exchange chromatography if HCl form precipitates .
  • Surfactants : Add Tween-80 (0.01–0.1% w/v) to stabilize colloidal dispersions .

Advanced Research Questions

Q. How can enantiomeric purity be assessed and optimized for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine. Monitor enantiomeric excess (ee) >98% .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during amination to control stereochemistry .
  • Circular Dichroism (CD) : Validate enantiomers via distinct CD spectra in the 200–300 nm range .

Q. What experimental designs address contradictory bioactivity data across cell-based vs. in vivo models?

  • Methodological Answer :
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated). Adjust dosing regimens or modify the fluorophenyl group to block metabolic hotspots .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify free fraction. Low unbound drug (<5%) may explain reduced in vivo efficacy .
  • Toxicogenomics : Profile hepatic/renal toxicity markers (e.g., ALT, creatinine) in rodent models to rule out off-target effects .

Q. How can computational modeling predict binding affinities to neurological targets (e.g., serotonin transporters)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of SERT (PDB ID: 5I6X). Focus on hydrophobic interactions with the fluorophenyl group and hydrogen bonding with the propylamine moiety .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å). Validate with experimental IC₅₀ values from radioligand assays .
  • QSAR Models : Train on analogues (e.g., fluoxetine derivatives) to correlate logP (2.5–3.5) with activity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported IC₅₀ values for kinase inhibition assays?

  • Methodological Answer :
  • Assay Conditions : Standardize ATP concentrations (1 mM vs. 10 µM) and incubation times (30 min vs. 2 hr) .
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and Western blotting (phospho-antibody detection) .
  • Impurity Profiling : Use HRMS to detect trace intermediates (e.g., de-fluorinated byproducts) that may antagonize activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride
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1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.